

Application Notes and Protocols for UniPR505-Induced Apoptosis in Cancer Cell Lines

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Compound of Interest

Compound Name: UniPR505

Cat. No.: B15576703

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Introduction

UniPR505, also identified as NU/ICRF 505, is a novel compound with demonstrated cytotoxic effects against various cancer cell lines. It functions through a dual mechanism of action, acting as both a topoisomerase I inhibitor and an EphA2 antagonist.[1][2] As a topoisomerase I inhibitor, **UniPR505** stabilizes the topoisomerase I-DNA cleavable complex, leading to DNA strand breaks and subsequent induction of apoptosis.[1] Its role as an EphA2 antagonist contributes to its anti-angiogenic properties.[2] These application notes provide a summary of the available data on **UniPR505** and detailed protocols for investigating its apoptotic effects in cancer cell lines.

Data Presentation

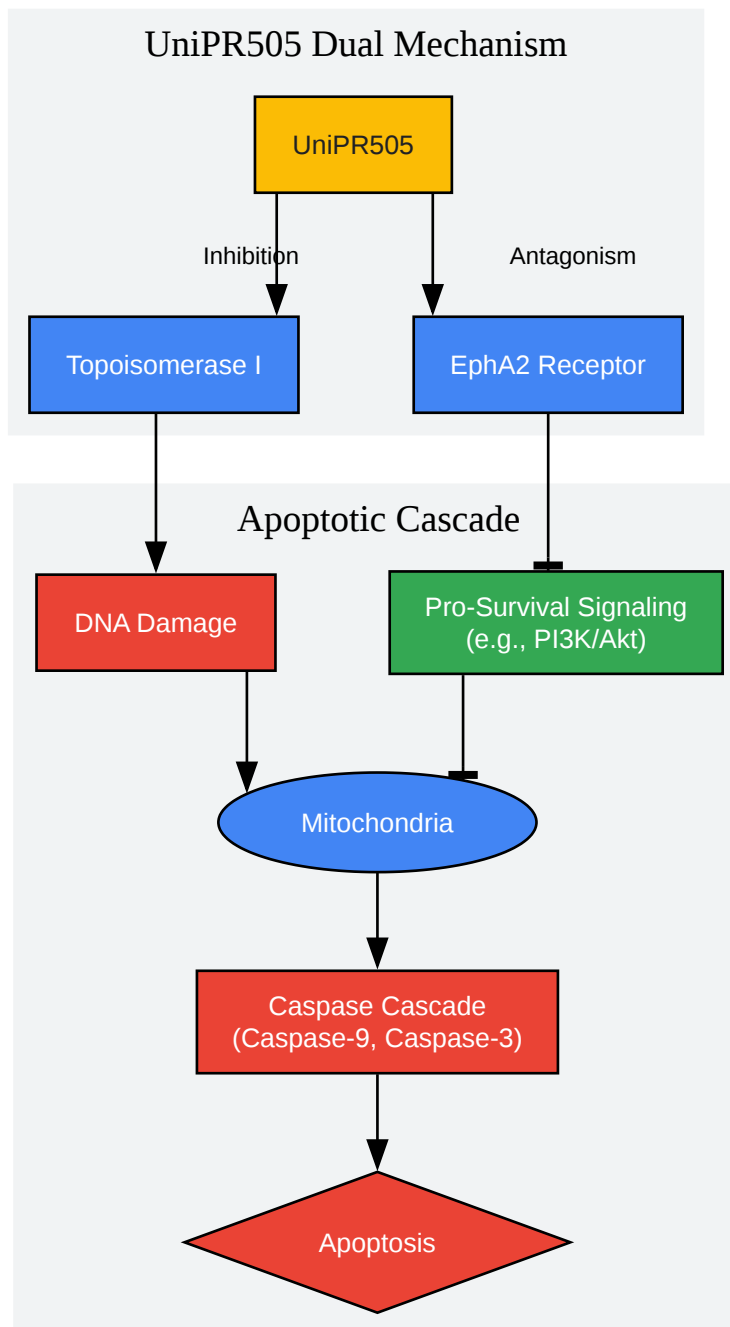
Table 1: Summary of **UniPR505** (NU/ICRF 505) Activity in Various Cell Lines

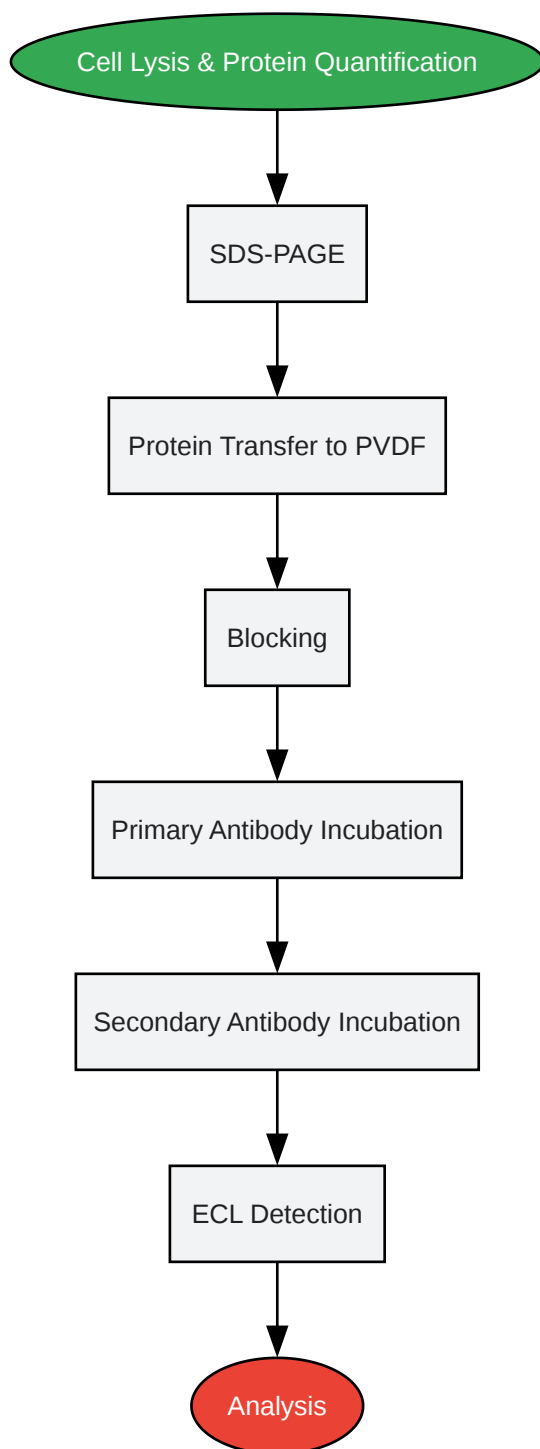
Compound Name	Alias	Mechanism of Action	Cell Line	Assay	Result	Reference
UniPR505	Compound 14	EphA2 Antagonist	HUVEC	Matrigel-based polygon formation	IC50: 3 μ M (anti-angiogenic activity)	[2]
UniPR505	Compound 14	EphA2 Antagonist	Not Specified	Not Specified	IC50: 0.95 μ M	[2]
NU/ICRF 505	UniPR505	Topoisomerase I Inhibitor	HL-60 (Human leukemia)	DNA Fragmentation	Significant increase at 5 μ M after 48-72h	[1]
NU/ICRF 505	UniPR505	Topoisomerase I Inhibitor	NX002 (Human lung)	DNA Fragmentation	Evidence of high molecular weight fragments at 5 μ M	[1]
NU/ICRF 505	UniPR505	Topoisomerase I Inhibitor	A2780 (Human ovarian)	DNA Fragmentation	Evidence of high molecular weight fragments at 5 μ M	[1]
NU/ICRF 505	UniPR505	Topoisomerase I Inhibitor	HT29 (Human colon)	DNA Fragmentation	Not specified	[1]

Signaling Pathways

The induction of apoptosis by **UniPR505** is hypothesized to occur through at least two primary signaling pathways, reflecting its dual mechanism of action.

1. Topoisomerase I Inhibition-Mediated Apoptosis: By stabilizing the DNA-topoisomerase I complex, **UniPR505** leads to DNA damage. This damage can trigger the intrinsic apoptotic pathway, which involves the activation of pro-apoptotic Bcl-2 family proteins, mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade.
2. EphA2 Antagonism and Apoptosis: The EphA2 receptor is often overexpressed in cancer cells and contributes to cell survival and proliferation. By antagonizing EphA2, **UniPR505** may disrupt downstream survival signals, such as the PI3K/Akt pathway, thereby sensitizing the cells to apoptosis.





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References

- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. MTT assay protocol | Abcam [abcam.com]
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